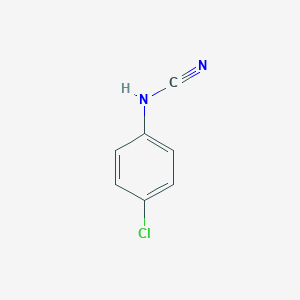

4-Chlorophenylcyanamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds, such as 4-chlorophenyl isocyanate, can be achieved through the reaction of triphosgene and p-chloroaniline, with the optimal reaction conditions involving 1,2-dichloroethane as the solvent and a reaction temperature of 75~82°C for 4.5 hours, yielding up to 81% of the product (Li Yan-wei, 2005).

Molecular Structure Analysis

For compounds akin to 4-chlorophenylcyanamide, molecular structure characterization can be conducted using IR and 1HNMR techniques, providing detailed insights into the compound's structure and chemical behavior (Z. Ming-gen, 2008).

Chemical Reactions and Properties

Chemical reactions involving cyanamide derivatives include cyclization processes to form various biologically active compounds, showcasing their reactivity and potential applications in synthesizing pharmaceutical agents (V. Baranovskyi et al., 2018).

Physical Properties Analysis

The physical properties of related cyanamide compounds have been thoroughly investigated through techniques like FT-IR, NMR, UV–vis, and X-Ray single crystal determination. These studies provide essential data on the compound's stability, molecular geometry, and vibrational frequencies, which are critical for understanding its behavior in various conditions (M. Durgun et al., 2016).

Chemical Properties Analysis

The chemical properties of 4-chlorophenylcyanamide derivatives can be elucidated through advanced spectroscopic and computational studies, including Density Functional Theory (DFT) analyses. These studies offer insights into the compound's electronic structure, chemical reactivity, and potential applications in materials science and catalysis (H. Parveen et al., 2019).

Wissenschaftliche Forschungsanwendungen

Biological Applications

4-Chlorophenylcyanamide has been used in the field of biological applications .

Summary of the Application

It has been used in the synthesis of assorted derivatives of N-cyano-N-arylbenzenesulfonamide as electrophilic cyanation agents . These agents have shown noticeable improved performance in biological compounds and drug treatment .

Methods of Application

The method involves ultrasound-assisted N-sulfonylation of arylcyanamides with aryl sulfonyl chloride at ambient temperature . The process can be further improved using Ag/feldspar nanocomposite, accessible via an eco-friendly and inexpensive method using Hedera helix leaf extract .

Results or Outcomes

Chemical Synthesis

4-Chlorophenylcyanamide is also used in the field of chemical synthesis .

Summary of the Application

It has been used in the N-sulfonylation of arylcyanamides with aryl sulfonyl chloride . This process is part of the synthesis of assorted derivatives of N-cyano-N-arylbenzenesulfonamide, which serve as electrophilic cyanation agents .

Methods of Application

The method involves the use of ultrasound-assisted N-sulfonylation of arylcyanamides with aryl sulfonyl chloride at ambient temperature . The addition of Ag/feldspar nanocomposite to the reaction mixture caused rapid enhancement of the N-tosylation of 4-chlorophenylcyanamide .

Results or Outcomes

The process resulted in the successful synthesis of N-cyano-N-arylbenzenesulfonamide derivatives .

Safety And Hazards

Safety data sheets recommend ensuring adequate ventilation when handling 4-Chlorophenylcyanamide and using personal protective equipment such as tightly fitting safety goggles7.

Zukünftige Richtungen

Recent advances in cyanamide chemistry suggest that the use and application of substituted cyanamides in synthetic chemistry have increased significantly8. This could potentially lead to new applications and developments for 4-Chlorophenylcyanamide in the future.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and databases.

Eigenschaften

IUPAC Name |

(4-chlorophenyl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-1-3-7(4-2-6)10-5-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFFFNUVYUGXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158839 | |

| Record name | Cyanamide, (4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorophenylcyanamide | |

CAS RN |

13463-94-0 | |

| Record name | Cyanamide, (4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanamide, (4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

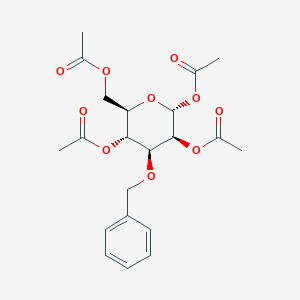

![4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one](/img/structure/B43464.png)

![4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B43467.png)

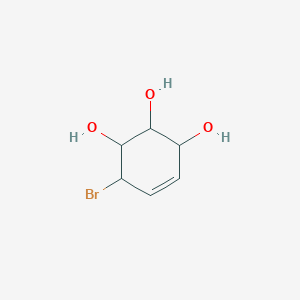

![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)